molecular formula C30H21Cl2NO4 B10904445 (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10904445
M. Wt: 530.4 g/mol
InChI Key: OYQBFWMGVDBDIN-DICXZTSXSA-N
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Description

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylidene group: This step involves the condensation of the oxazole intermediate with 2,4-bis(benzyloxy)benzaldehyde.

    Incorporation of the dichlorophenyl group: This is usually done through a substitution reaction, where the dichlorophenyl group is introduced into the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one stands out due to its combination of aromatic and heterocyclic elements, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H21Cl2NO4

Molecular Weight

530.4 g/mol

IUPAC Name

(4Z)-4-[[2,4-bis(phenylmethoxy)phenyl]methylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C30H21Cl2NO4/c31-23-12-14-25(26(32)16-23)29-33-27(30(34)37-29)15-22-11-13-24(35-18-20-7-3-1-4-8-20)17-28(22)36-19-21-9-5-2-6-10-21/h1-17H,18-19H2/b27-15-

InChI Key

OYQBFWMGVDBDIN-DICXZTSXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=CC=C5

Origin of Product

United States

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